

Crystal Structure Analysis of Substituted Benzophenones: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-
CAS No.:	61736-66-1
Cat. No.:	B3054737

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Preamble: This guide provides an in-depth technical overview of the process and interpretation of single-crystal X-ray diffraction analysis. The target compound for this analysis, **Methanone, (2-aminophenyl)-(2,4-dimethoxyphenyl)-**, was not found to have a publicly available, solved crystal structure in major crystallographic databases at the time of this writing. To fulfill the educational and technical objectives of this guide, we will proceed with a comprehensive analysis of a closely related and structurally significant analogue: Methanone, (2-aminophenyl) (p-tolyl)-, (C₁₄H₁₃NO). This compound shares the core 2-aminobenzophenone scaffold and serves as an excellent, real-world exemplar for the methodologies, data interpretation, and structural insights applicable to this class of molecules.

Introduction: The Significance of Three-Dimensional Structure

In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Methanone derivatives, particularly the

2-aminobenzophenones, represent a core scaffold in numerous pharmacologically active compounds and functional materials. Their utility is deeply connected to their molecular conformation, which dictates how they interact with biological targets or pack in the solid state.

Single-crystal X-ray diffraction (XRD) is the definitive method for determining this atomic arrangement.[1][2] It provides not just the connectivity of atoms, but precise bond lengths, bond angles, and the intricate details of intermolecular interactions that govern the macroscopic properties of a material.[2] This guide will walk through the essential stages of a crystal structure determination, from crystal growth to the final analysis, using (2-aminophenyl)(p-tolyl)methanone as a case study.

Experimental Methodology: From Synthesis to Data

The journey from a powdered compound to a solved crystal structure is a multi-step process that demands precision at every stage. The quality of the final structural model is entirely dependent on the quality of the initial single crystal.

Synthesis and Crystallization

The synthesis of the title compound, (2-aminophenyl)(p-tolyl)methanone, can be achieved through established synthetic routes, such as the Friedel-Crafts acylation.[3] High-purity material is essential for successful crystallization.

Exemplar Protocol for Crystallization:

- **Dissolution:** Dissolve the purified compound (e.g., 0.5 g) in a suitable solvent, such as ethyl acetate (50 ml), at room temperature. The choice of solvent is critical; it must be one from which the compound has moderate solubility.
- **Slow Evaporation:** Loosely cover the container to allow for the slow evaporation of the solvent over several days (typically 7-10 days).
- **Crystal Harvesting:** As the solution becomes supersaturated, single crystals will begin to form. Carefully select a well-formed, defect-free crystal of appropriate size (e.g., 0.30 × 0.20 × 0.10 mm) for mounting.

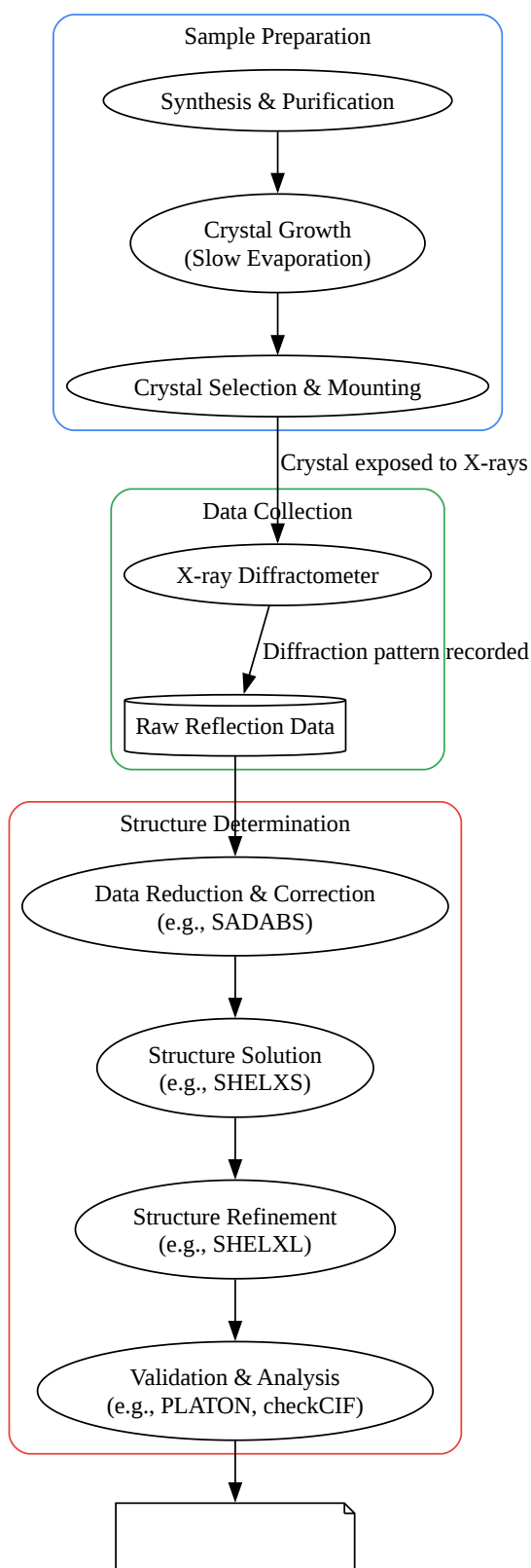
Causality: The method of slow evaporation is chosen to maintain a state of near-equilibrium, which promotes the growth of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystallites. This order is essential for obtaining a clear diffraction pattern.

X-ray Diffraction Data Collection

The mounted crystal is subjected to a focused beam of monochromatic X-rays. The crystal lattice diffracts these X-rays in a specific pattern of reflections, which are recorded by a detector.[1]

Typical Data Collection Parameters:

- Instrument: A modern diffractometer, such as an Enraf-Nonius CAD-4 or a Bruker APEXII CCD area-detector.[4]
- X-ray Source: Molybdenum (Mo) $K\alpha$ radiation ($\lambda = 0.71073 \text{ \AA}$) is a common choice for organic molecules.
- Temperature: Data is often collected at low temperatures (e.g., 298 K or 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
- Data Collection Strategy: A series of scans (e.g., ω -scans) are performed to capture reflections from all possible crystal orientations.



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Structure Solution and Refinement

The collected reflection data contains information on the intensities and positions of the diffracted beams. This information is used to solve the "phase problem" and generate an initial electron density map of the unit cell.

Standard Protocol using SHELX Suite:

- **Data Reduction:** The raw data is processed and corrected for experimental factors (e.g., absorption) using programs like SADABS.[4]
- **Structure Solution:** The SHELXS program is used to solve the phase problem using direct methods, which are statistical approaches to phasing.[5][6] This yields an initial, approximate model of the molecular structure.
- **Structure Refinement:** The SHELXL program refines this initial model.[7][8] It iteratively adjusts atomic positions, displacement parameters (describing thermal motion), and other variables to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[8][9] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- **Validation:** The final model is validated using tools like PLATON and the IUCr's checkCIF service to ensure its geometric and crystallographic sensibility.

Trustworthiness: The quality of the final model is assessed by several figures of merit, most notably the R-factor (R1). An R1 value of ~4% for the observed data, as in the case of (2-aminophenyl)(p-tolyl)methanone, indicates an excellent agreement between the model and the experimental data.

Results: The Crystal Structure of (2-Aminophenyl)(p-tolyl)methanone

The crystallographic analysis reveals the precise geometric and packing features of the molecule.

Crystallographic Data

The key parameters defining the crystal lattice and the data refinement are summarized below.

Parameter	(2-Aminophenyl)(p-tolyl)methanone
Chemical Formula	C ₁₄ H ₁₃ NO
Formula Weight (g/mol)	211.25
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	7.7720 (16)
b (Å)	10.490 (2)
c (Å)	14.114 (3)
V (Å ³)	1150.7 (4)
Z (molecules/unit cell)	4
Temperature (K)	298
R-factor (R1, I > 2σ(I))	0.040
wR2 (all data)	0.114
Goodness-of-fit (S)	1.01

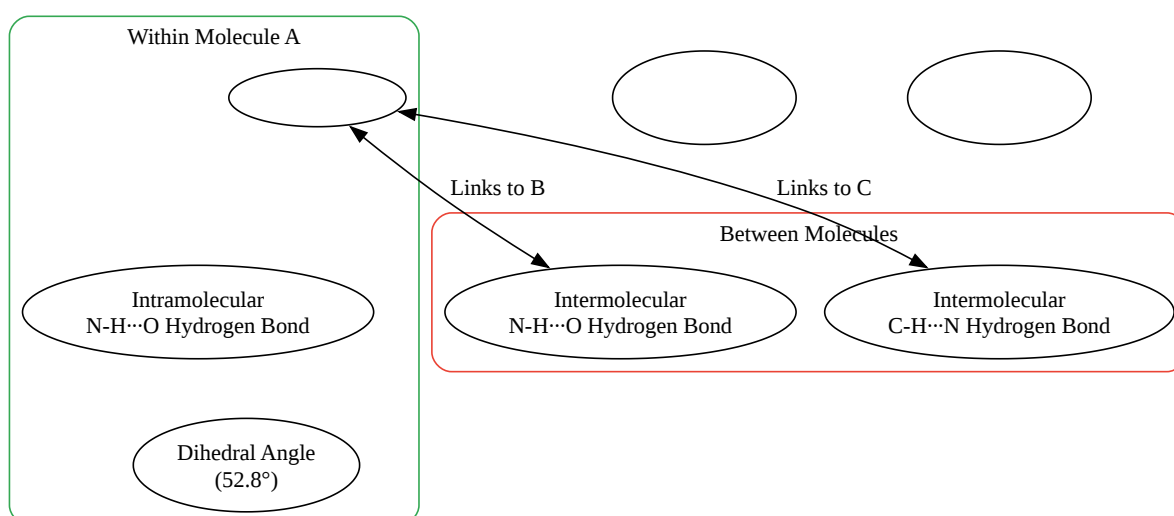
Molecular Conformation

The molecule is not planar. The two aromatic rings (the 2-aminophenyl ring and the p-tolyl ring) are twisted relative to each other, with a dihedral angle of 52.8(3)°. This non-planar conformation is a common feature in substituted benzophenones and is crucial for their biological activity and packing efficiency.[3]

A significant feature of the molecular structure is the presence of an intramolecular N—H...O hydrogen bond. The hydrogen atom from the amine group forms a hydrogen bond with the adjacent carbonyl oxygen atom. This interaction creates a pseudo-six-membered ring, which rigidifies the conformation of the central part of the molecule.

Supramolecular Assembly and Crystal Packing

Beyond the individual molecule, the crystal structure is defined by how molecules interact with their neighbors. In the crystal of (2-aminophenyl)(p-tolyl)methanone, intermolecular hydrogen bonds play a key role in stabilizing the overall structure. These non-covalent interactions dictate the crystal's stability, melting point, and solubility.



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Conclusion

The single-crystal X-ray analysis of (2-aminophenyl)(p-tolyl)methanone provides a definitive and high-resolution snapshot of its three-dimensional structure. The analysis reveals a non-planar conformation dictated by the dihedral angle between the aromatic rings and stabilized by a strong intramolecular hydrogen bond. Furthermore, a network of intermolecular hydrogen bonds governs the crystal packing. For researchers in drug development, this information is invaluable for understanding structure-activity relationships (SAR) and for designing molecules

with improved binding affinity to protein targets. For materials scientists, this detailed structural knowledge is fundamental to predicting and controlling the solid-state properties of crystalline materials.

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